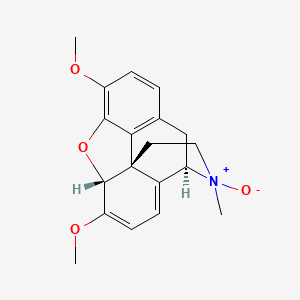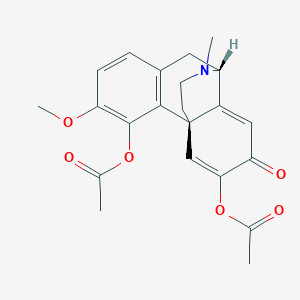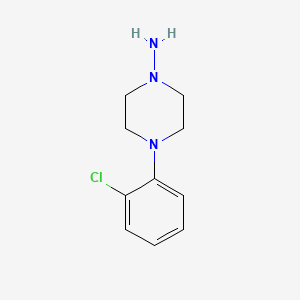
Thebaine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thebaine N-oxide is a derivative of thebaine, an isoquinoline alkaloid derived from opium. Thebaine itself is chemically similar to both morphine and codeine and is primarily extracted from the opium poppy, Papaver bracteatum Lindl .
Preparation Methods
Thebaine N-oxide can be synthesized through the oxidation of thebaine. One common method involves the use of hydrogen peroxide in methanol as the oxidizing agent . The reaction is typically carried out at room temperature, and the product is purified using chromatographic techniques . Industrial production methods may involve similar oxidation reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Thebaine N-oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to thebaine under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Thebaine N-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: this compound derivatives are explored for their potential use as analgesics and other therapeutic agents.
Industry: It is used in the production of semi-synthetic opioids and other pharmaceutical compounds.
Mechanism of Action
Thebaine N-oxide exerts its effects through interactions with specific molecular targets and pathways. It is believed to interact with opioid receptors in the central nervous system, similar to other opiate alkaloids . The exact mechanism of action may involve binding to these receptors and modulating their activity, leading to various physiological effects .
Comparison with Similar Compounds
Thebaine N-oxide is similar to other opiate alkaloids such as morphine, codeine, and thebaine itself. it has unique properties due to the presence of the N-oxide functional group. This functional group can influence the compound’s reactivity and interactions with biological systems . Similar compounds include:
Morphine: A potent analgesic with well-known medical applications.
Codeine: A less potent analgesic used for mild to moderate pain relief.
Thebaine: The parent compound, which is used as a precursor for the synthesis of various derivatives.
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-3-oxido-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium |
InChI |
InChI=1S/C19H21NO4/c1-20(21)9-8-19-12-5-7-15(23-3)18(19)24-17-14(22-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/t13-,18+,19+,20?/m1/s1 |
InChI Key |
PMXUJDPQAVEYII-CMUWLYKVSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)








![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)



